molecular formula C13H9BFNO B12587745 (3-Cyanophenyl)(3-fluorophenyl)borinic acid CAS No. 872495-67-5

(3-Cyanophenyl)(3-fluorophenyl)borinic acid

Cat. No.: B12587745
CAS No.: 872495-67-5
M. Wt: 225.03 g/mol
InChI Key: ZPJJDLPOSRJIAC-UHFFFAOYSA-N
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Description

(3-Cyanophenyl)(3-fluorophenyl)borinic acid is an organoboron compound that features both a cyanophenyl and a fluorophenyl group attached to a borinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyanophenyl)(3-fluorophenyl)borinic acid typically involves the reaction of 3-cyanophenylboronic acid with 3-fluorophenylboronic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate in an aqueous or organic solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Cyanophenyl)(3-fluorophenyl)borinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Cyanophenyl)(3-fluorophenyl)borinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyanophenyl)(3-fluorophenyl)borinic acid in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The cyanophenyl and fluorophenyl groups provide electronic and steric effects that can influence the reactivity and selectivity of the coupling reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyanophenyl)(3-fluorophenyl)borinic acid is unique due to the presence of both cyanophenyl and fluorophenyl groups, which provide distinct electronic and steric properties. These properties can enhance the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

CAS No.

872495-67-5

Molecular Formula

C13H9BFNO

Molecular Weight

225.03 g/mol

IUPAC Name

(3-cyanophenyl)-(3-fluorophenyl)borinic acid

InChI

InChI=1S/C13H9BFNO/c15-13-6-2-5-12(8-13)14(17)11-4-1-3-10(7-11)9-16/h1-8,17H

InChI Key

ZPJJDLPOSRJIAC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C#N)(C2=CC(=CC=C2)F)O

Origin of Product

United States

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